cis-2-Aminocyclohexanol

説明

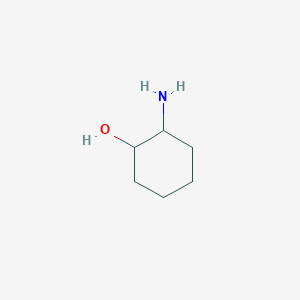

cis-2-Aminocyclohexanol is a chiral molecule with the molecular formula C6H13NO . It exists in two non-superimposable mirror image forms, known as enantiomers. These forms have identical chemical formulas and structures but differ in the spatial arrangement of their atoms.

Synthesis Analysis

The synthesis of cis-2-Aminocyclohexanol starts from cyclohexene. It involves mixing with common raw materials NXS or CH3CONHX, reacting in the presence of a catalyst, and closing a ring by DBU . Then, a ring-opening reaction is carried out with alcohol in the presence of a catalyst . Finally, the obtained product is salified and split with a resolving agent, and dissociated to obtain the corresponding enantiomerically pure cis-2-Aminocyclohexanol or the hydrochloride thereof .

Molecular Structure Analysis

The molecular weight of cis-2-Aminocyclohexanol is 115.1735 . The IUPAC Standard InChI is InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 .

Chemical Reactions Analysis

cis-2-Aminocyclohexanol can undergo a pinacol rearrangement when treated with nitrous acid, yielding both cyclohexanone and cyclopentylmethanal as products . The trans epimer would specifically yield the latter as the major product .

Physical And Chemical Properties Analysis

cis-2-Aminocyclohexanol has a density of 1.0±0.1 g/cm3, a boiling point of 201.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±6.0 kJ/mol and a flash point of 75.4±25.4 °C . The index of refraction is 1.503 .

科学的研究の応用

Synthesis and Protective Effectiveness for Anticholinesterase Poisoning :

- Cis-2-Aminocyclohexanol has been synthesized and investigated for its role in counteracting anticholinesterase poisoning. Researchers explored its effectiveness in protecting against sarin poisoning, highlighting its potential application in medical countermeasures against chemical warfare agents (Bannard & Parkkari, 1970).

Method Development for Large-Scale Synthesis :

- A selective and practical approach for the formation of cis-1,4-aminocyclohexanol has been developed, featuring a one-pot imine formation/Lewis acid-directed imine reduction. This method is particularly noteworthy for its scalability, which is crucial for industrial applications (Gallou et al., 2010).

Application in Asymmetric Catalysis :

- Cis-2-Aminocyclohexanol derivatives have been successfully used as ligands in asymmetric catalysis. The efficient protocol for the resolution of these derivatives, resulting in high enantiomeric excess, indicates their utility in producing optically active compounds (Schiffers et al., 2006).

Biological Evaluation of Cancer Treatment Metabolites :

- The compound has been employed in the synthesis and biological evaluation of major metabolites related to cancer treatment. Specifically, it was used in the study of metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a chemotherapeutic agent (Johnston, McCaleb, & Montgomery, 1975).

Chemoenzymatic Syntheses in Pharmacology :

- Cis-2-Aminocyclohexanol has been a focus in chemoenzymatic syntheses for generating enantiomers of pharmacologically interesting compounds. This highlights its role in synthesizing various ligands and pharmaceuticals (González‐Sabín et al., 2013).

Continuous Flow Synthesis in Pharmaceutical Manufacturing :

- Its derivatives have been utilized in the development of continuous flow processes for synthesizing active pharmaceutical ingredients, demonstrating its importance in modern pharmaceutical manufacturing techniques (Szabó et al., 2019).

特性

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Aminocyclohexanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。